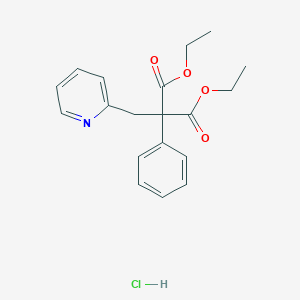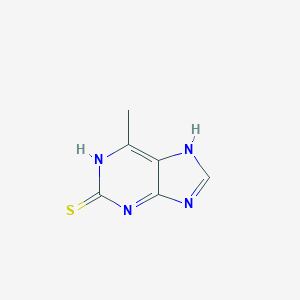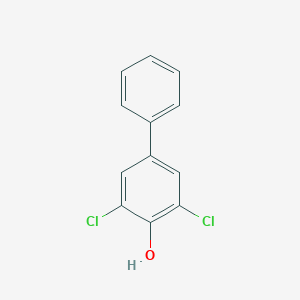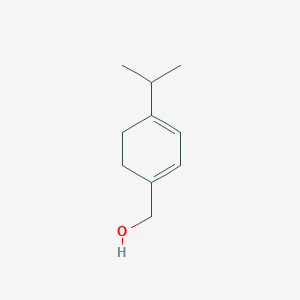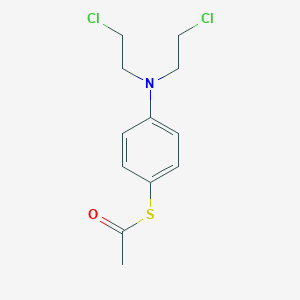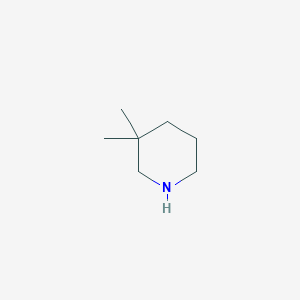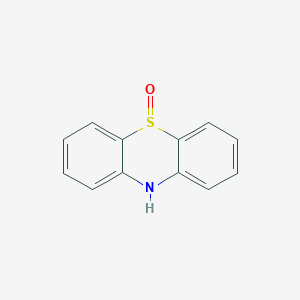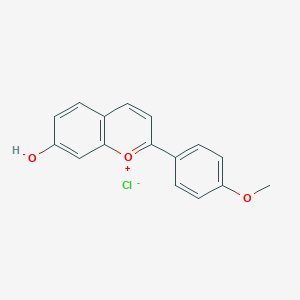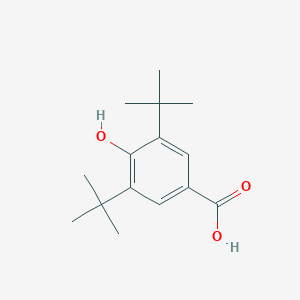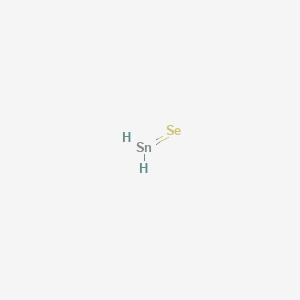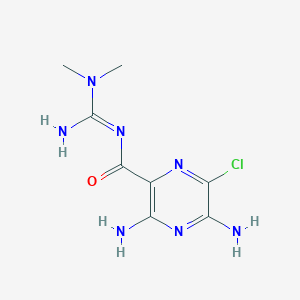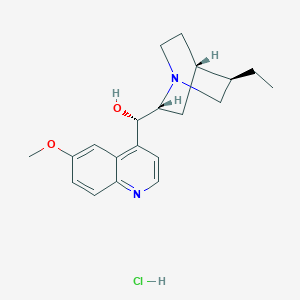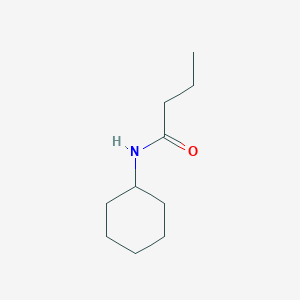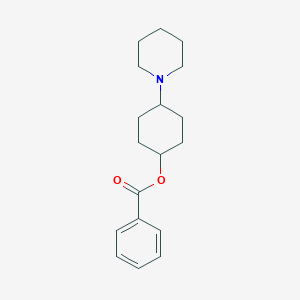
4-Piperidinocyclohexyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinocyclohexyl benzoate, also known as PCCB, is a chemical compound that has been gaining attention in the scientific research community due to its potential applications in various fields. PCCB is a synthetic compound that belongs to the class of cyclohexyl benzoates and has a molecular weight of 295.42 g/mol.
Applications De Recherche Scientifique
4-Piperidinocyclohexyl benzoate has been found to have potential applications in various fields of scientific research. In the field of organic chemistry, 4-Piperidinocyclohexyl benzoate has been used as a reagent for the synthesis of various compounds such as amides, esters, and ketones. It has also been used as a catalyst in various reactions, including oxidation and reduction reactions. In the field of medicinal chemistry, 4-Piperidinocyclohexyl benzoate has been studied for its potential therapeutic applications, including its use as an anticancer agent and as a treatment for neurological disorders such as Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 4-Piperidinocyclohexyl benzoate is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins involved in various cellular processes. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 4-Piperidinocyclohexyl benzoate has also been found to inhibit the activity of certain ion channels and receptors, which are involved in various physiological processes.
Effets Biochimiques Et Physiologiques
4-Piperidinocyclohexyl benzoate has been found to have various biochemical and physiological effects. It has been found to induce cell death in certain cancer cell lines by inhibiting HDACs and inducing DNA damage. 4-Piperidinocyclohexyl benzoate has also been found to have neuroprotective effects by inhibiting the activity of certain ion channels and receptors involved in neuronal signaling. Additionally, 4-Piperidinocyclohexyl benzoate has been found to have anti-inflammatory effects by inhibiting the production of certain cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-Piperidinocyclohexyl benzoate has several advantages for lab experiments, including its high purity and stability, which make it suitable for various research applications. It is also relatively easy to synthesize, making it readily available for researchers. However, 4-Piperidinocyclohexyl benzoate has some limitations, including its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, 4-Piperidinocyclohexyl benzoate has not been extensively studied in vivo, and more research is needed to fully understand its potential therapeutic applications.
Orientations Futures
There are several future directions for the research on 4-Piperidinocyclohexyl benzoate. One potential area of research is the development of 4-Piperidinocyclohexyl benzoate-based drugs for the treatment of various diseases, including cancer and neurological disorders. Additionally, more research is needed to fully understand the mechanism of action of 4-Piperidinocyclohexyl benzoate and its effects on various cellular processes. Finally, more studies are needed to evaluate the safety and efficacy of 4-Piperidinocyclohexyl benzoate in vivo, which will be important for the development of 4-Piperidinocyclohexyl benzoate-based drugs.
Conclusion:
In conclusion, 4-Piperidinocyclohexyl benzoate is a synthetic compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to achieve high yields and purity, making it suitable for various research applications. 4-Piperidinocyclohexyl benzoate has been found to have potential therapeutic applications, including its use as an anticancer agent and as a treatment for neurological disorders. However, more research is needed to fully understand the mechanism of action of 4-Piperidinocyclohexyl benzoate and its effects on various cellular processes.
Méthodes De Synthèse
4-Piperidinocyclohexyl benzoate can be synthesized through a multistep process involving the reaction of cyclohexanone with piperidine followed by esterification with benzoic acid. The final product is obtained through purification using column chromatography. The synthesis method of 4-Piperidinocyclohexyl benzoate has been optimized to achieve high yields and purity, making it suitable for various research applications.
Propriétés
Numéro CAS |
1532-10-1 |
|---|---|
Nom du produit |
4-Piperidinocyclohexyl benzoate |
Formule moléculaire |
C18H25NO2 |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
(4-piperidin-1-ylcyclohexyl) benzoate |
InChI |
InChI=1S/C18H25NO2/c20-18(15-7-3-1-4-8-15)21-17-11-9-16(10-12-17)19-13-5-2-6-14-19/h1,3-4,7-8,16-17H,2,5-6,9-14H2 |
Clé InChI |
XWJXAKXWAGKBPG-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCC(CC2)OC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1CCN(CC1)C2CCC(CC2)OC(=O)C3=CC=CC=C3 |
Autres numéros CAS |
1532-10-1 |
Synonymes |
4-Piperidinocyclohexylbenzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



